molecular formula C17H17ClN2O3S B7462737 [4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone

[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone

Cat. No. B7462737
M. Wt: 364.8 g/mol
InChI Key: YBIAMBMJHDFHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone is a chemical compound that has shown significant potential in scientific research. It is a small molecule that has been studied for its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of [4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to have antioxidant properties, which may contribute to its potential in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to have antioxidant properties, which may contribute to its potential in treating neurodegenerative diseases. Additionally, it has been found to have antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of [4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone is its potential in treating various diseases. It has been found to have antitumor activity, potential in treating neurodegenerative diseases, and potential in treating depression and anxiety. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop as a drug.

Future Directions

There are several future directions for research on [4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone. One direction is to further study its mechanism of action to better understand how it inhibits cancer cell growth and proliferation. Another direction is to study its potential in treating other diseases, such as autoimmune diseases. Additionally, research could be done to develop more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of [4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2-chloro-5-methylthiobenzoyl chloride with piperazine to form 4-(2-chloro-5-methylsulfanylbenzoyl)piperazine. The second step involves the reaction of 4-(2-chloro-5-methylsulfanylbenzoyl)piperazine with furan-2-carbaldehyde to form [4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone.

Scientific Research Applications

[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone has been studied for its potential in scientific research. It has been found to have antitumor activity and has been studied as a potential anticancer drug. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential in treating depression and anxiety.

properties

IUPAC Name

[4-(2-chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-24-12-4-5-14(18)13(11-12)16(21)19-6-8-20(9-7-19)17(22)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIAMBMJHDFHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone

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